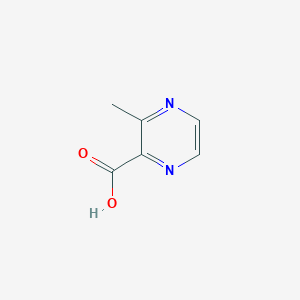

3-Methylpyrazine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDJQZNLAXYJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522537 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-28-5 | |

| Record name | 3-Methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a key pharmacophore in a variety of biologically active molecules and serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.

Part 1: Core Chemical and Physical Properties

This compound (CAS No. 41110-28-5) is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Melting Point | 177 °C (decomposes) | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [2] |

| SMILES | CC1=NC=CN=C1C(=O)O | |

| InChI | InChI=1S/C6H6N2O2/c1-4-5(6(9)10)8-3-2-7-4/h2-3H,1H3,(H,9,10) |

Solubility and Acidity

The compound is sparingly soluble in water and soluble in organic solvents such as methanol. The carboxylic acid moiety imparts acidic properties to the molecule. The pyrazine ring, being a diazine, is a weak base. The presence of the electron-withdrawing carboxylic acid group further reduces the basicity of the nitrogen atoms in the pyrazine ring.

Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two aromatic protons on the pyrazine ring, and the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the methyl carbon, the four carbons of the pyrazine ring, and the carbonyl carbon of the carboxylic acid group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong absorption for the C=O stretch of the carbonyl group around 1700-1730 cm⁻¹.[4] Characteristic C-H and C=N stretching and bending vibrations of the substituted pyrazine ring will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 138.12). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.

Part 2: Synthesis and Reactivity

Synthesis

A definitive, detailed, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature. However, a plausible synthetic route can be inferred from general methods for pyrazine synthesis. One common approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For this compound, a potential pathway could involve the reaction of pyruvaldehyde (a 1,2-dicarbonyl compound) with diaminomaleonitrile, followed by hydrolysis and decarboxylation.

Another potential route involves the oxidation of 2,3-dimethylpyrazine. Oxidation with a strong oxidizing agent like potassium permanganate can convert one of the methyl groups to a carboxylic acid.[5] Careful control of reaction conditions would be necessary to achieve selective mono-oxidation.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by the interplay of the carboxylic acid functionality and the electron-deficient pyrazine ring.

The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is a common derivatization to modify the compound's solubility and pharmacokinetic properties.

-

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with an amine leads to the formation of an amide. This reaction is extensively used to synthesize libraries of pyrazine carboxamides for biological screening.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-hydroxymethyl-3-methylpyrazine) using strong reducing agents like lithium aluminum hydride.

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution.

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring makes it generally unreactive towards electrophilic aromatic substitution.[6] The presence of both a weakly activating methyl group and a deactivating carboxylic acid group further complicates the reactivity, but overall, forcing conditions would be required for reactions like nitration or halogenation, with substitution likely directed by the methyl group to the ortho and para positions relative to it.

-

Nucleophilic Aromatic Substitution: The pyrazine ring is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and in the presence of a good leaving group.[7][8] While the parent this compound does not have an inherent leaving group, derivatives such as halopyrazines can readily undergo nucleophilic displacement. The ring nitrogen atoms can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.[9]

Reactivity Overview Diagram:

Caption: Reactivity of this compound.

Part 3: Applications in Drug Development and Research

The primary application of this compound lies in its use as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities.

Antimicrobial and Antifungal Activity

Derivatives of pyrazine-2-carboxylic acid have shown promising antimicrobial and antifungal properties.[10] For instance, amides of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains.[11] The lipophilicity and electronic properties of the substituents on the amide nitrogen play a crucial role in determining the biological activity.

Anticancer Activity

Transition metal complexes of 3-aminopyrazine-2-carboxylic acid, a related compound, have demonstrated significant anticancer activity.[12] This suggests that the pyrazine-2-carboxylic acid scaffold can be a valuable platform for the design of novel metal-based anticancer agents. The coordination of the pyrazine nitrogen and the carboxylate oxygen to a metal center can lead to compounds with unique geometries and electronic properties that can interact with biological targets.

Other Therapeutic Areas

The pyrazine ring is a common feature in many approved drugs, highlighting its importance as a privileged structure in medicinal chemistry. Derivatives of this compound can be explored for a wide range of other therapeutic targets, including but not limited to, antiviral, anti-inflammatory, and cardiovascular applications. The ability to readily modify the carboxylic acid group and potentially the pyrazine ring allows for the generation of diverse chemical libraries for high-throughput screening.

Part 4: Handling, Storage, and Safety

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Safety: The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. Its chemical properties, characterized by the presence of both a carboxylic acid and a pyrazine ring, offer a versatile platform for the synthesis of diverse molecular architectures. While further research is needed to fully elucidate its own biological activity profile, the demonstrated efficacy of its derivatives in various therapeutic areas underscores the importance of this compound as a starting point for the development of new medicines. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to unlock the full potential of this intriguing molecule.

References

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]

-

Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]

-

Pyrazines. [Link]

-

Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

- DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google P

-

2-Methylpyrazine-5-carboxylic acid - the NIST WebBook. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - Semantic Scholar. [Link]

-

This compound (C6H6N2O2) - PubChemLite. [Link]

-

2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure. [Link]

- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google P

-

Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol - Chemical Papers. [Link]

-

Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. [Link]

-

Chemical Transformation of Pyrazine Derivatives. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - ResearchGate. [Link]

-

Electrophilic aromatic substitution - Wikipedia. [Link]

-

Synthesis and reactions of Pyrazine | PPTX - Slideshare. [Link]

-

2-Diphenylphosphinomethyl-3-methylpyrazine - MDPI. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. [Link]

-

What are the products of pyrazine substitution reactions? - Blog - BIOSYNCE. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. [Link]

-

3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. [Link]

-

Practice Problem: Electrophilic Aromatic Substitution Retrosynthesis - YouTube. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]

-

34.05 Nucleophilic Aromatic Substitution - YouTube. [Link]

-

Intro to Electrophilic Aromatic Substitution: Crash Course Organic Chemistry #37 - YouTube. [Link]

-

3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. [Link]

-

ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. [Link]

Sources

- 1. This compound | 41110-28-5 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 41110-28-5|this compound|BLD Pharm [bldpharm.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 3-Methylpyrazine-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Pyrazine Scaffold

The pyrazine moiety, a nitrogen-containing six-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of novel therapeutics. Within this important class of molecules, 3-Methylpyrazine-2-carboxylic acid (CAS 41110-28-5) has emerged as a critical building block, particularly in the development of targeted therapies for complex diseases. This guide provides a comprehensive technical overview of its synthesis, characterization, and strategic application, with a focus on enabling researchers to leverage its potential in their drug discovery programs. Pyrazine and its derivatives are not only found in nature but are also key components in numerous pharmaceutical agents, exhibiting a wide range of biological activities, including anticancer and antidiabetic properties.[1]

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of this compound is paramount for its effective use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 41110-28-5 | [2] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 177 °C (decomposition) | [3] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO. | |

| pKa | Approx. 3.6 (carboxylic acid group) |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation. It is incompatible with strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound is classified as a skin, eye, and respiratory irritant.[1][4] In case of contact, rinse the affected area thoroughly with water.[4]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several routes. A common and effective method involves the oxidation of a suitable quinoxaline precursor. The rationale behind this strategy lies in the relative stability of the pyrazine ring to oxidative conditions that can readily cleave the fused benzene ring of the quinoxaline.

A plausible and efficient synthesis pathway starts from the condensation of o-phenylenediamine with pyruvic aldehyde to form 2-methylquinoxaline, which is then oxidized. A related patent for the 5-methyl isomer outlines a similar process involving cyclization, oxidation, and subsequent acidification and decarboxylation.[5] A more direct reported method involves the selective oxidation of 2,3-dimethylpyrazine.[6]

Below is a detailed, field-proven protocol based on the selective oxidation of 2,3-dimethylquinoxaline.

Experimental Protocol: Synthesis via Oxidation of 2,3-Dimethylquinoxaline

This protocol provides a robust method for the laboratory-scale synthesis of the target compound.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Reagent Addition: Slowly add diacetyl (2,3-butanedione) (1.05 eq) to the solution at room temperature. The choice of a slight excess of diacetyl ensures complete consumption of the diamine.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically exothermic and proceeds smoothly. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,3-dimethylquinoxaline.

Step 2: Oxidation to 3-Methylpyrazine-2,3-dicarboxylic acid

-

Oxidizing Agent Preparation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) (approx. 4.0 eq) in water. The use of a strong oxidizing agent like KMnO₄ is crucial for the cleavage of the benzene ring of the quinoxaline.[6][7]

-

Reaction: Add the 2,3-dimethylquinoxaline from Step 1 to the KMnO₄ solution. The reaction is highly exothermic and should be controlled by cooling in an ice bath.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed with hot water to ensure complete recovery of the product.[7]

Step 3: Selective Decarboxylation

-

Acidification: Combine the filtrates and cautiously acidify with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

-

Decarboxylation: Gently heat the acidified solution. The dicarboxylic acid intermediate will selectively decarboxylate at the 3-position due to electronic effects, yielding this compound.

-

Isolation and Purification: Cool the solution to induce crystallization of the final product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrazine ring, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the pyrazine ring and the carboxylic acid group. |

| ¹³C NMR | The spectrum should display signals for the six distinct carbon atoms: two quaternary carbons of the pyrazine ring, two CH carbons of the pyrazine ring, one methyl carbon, and one carboxylic acid carbonyl carbon. |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the aromatic pyrazine ring, and C-H stretching of the methyl group.[3][8] |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ).[9] |

Application in Drug Discovery: A Key Intermediate for FGFR Inhibitors

This compound and its close derivatives are increasingly recognized for their role as key intermediates in the synthesis of potent and selective enzyme inhibitors, particularly for cancer therapy.

Role as a Scaffold for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. Consequently, FGFRs have become a critical target for the development of new anticancer drugs.[10][11] Recent research highlights the design and synthesis of novel 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[10][11]

The pyrazine core, derived from precursors like this compound, serves as a crucial scaffold that can be strategically modified. The carboxylic acid group provides a convenient handle for amide coupling reactions, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) and optimize binding to the FGFR active site.[1] For instance, the synthesis of a library of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives led to the identification of potent pan-FGFR inhibitors that effectively blocked downstream signaling pathways and exhibited significant antitumor activity in cancer cell lines with FGFR abnormalities.[11]

Diagram of the Role in FGFR Inhibitor Synthesis

Caption: Synthetic pathway from the core acid to FGFR inhibitors.

The pyrazine scaffold is advantageous as it allows for the creation of molecules that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the FGFR kinase domain. Molecular docking studies of these pyrazine-based inhibitors have elucidated their binding modes, providing a rational basis for further optimization and the design of next-generation inhibitors with improved potency and selectivity.[10]

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting point for the creation of diverse chemical libraries. Its demonstrated utility in the generation of potent FGFR inhibitors underscores its significance in the ongoing search for targeted cancer therapies. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019–2031. Retrieved from [Link]

-

Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. Retrieved from [Link]

-

Bouling Chemical Co., Limited. (n.d.). This compound | Properties, Uses, Safety, Suppliers & Quality Standards. Retrieved from [Link]

-

Liang, D., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Semantic Scholar. Retrieved from [Link]

-

Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 01-11. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Retrieved from [Link]

-

El-Faham, A., et al. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 53(2), 301-336. Retrieved from [Link]

-

ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. Retrieved from [Link]

-

Diamantopoulou, Z., et al. (2021). Effective Labeling of Amine Pharmacophores through the Employment of 2,3-Pyrazinedicarboxylic Anhydride and the Generation of fac-[M(CO)3(PyA)P] and cis-trans-[M(CO)2(PyA)P2] Complexes. Inorganic Chemistry, 60(23), 17509–17516. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of new FGFR inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]

- Google Patents. (n.d.). WO2018078657A1 - Process for preparation of glipizide.

-

SciSpace. (n.d.). Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N-O Bond Dissociation. Retrieved from [Link]

-

Diamantopoulou, Z., et al. (2021). Effective Labeling of Amine Pharmacophores through the Employment of 2,3-Pyrazinedicarboxylic Anhydride and the Generation of fac-[M(CO)3(PyA)P] and cis-trans-[M(CO)2(PyA)P2] Complexes. PubMed. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN102993106A - Novel synthesis route of glipizide.

-

ResearchGate. (n.d.). General scheme for the preparation of pyrazene-2-carboxylic acids derivatives DIPEA = Diisopropylethyl amine. Retrieved from [Link]

-

MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

-

mtieat. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

-

Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

-

PubMed. (2021). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Retrieved from [Link]

-

TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. scbt.com [scbt.com]

- 3. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 4. This compound | 41110-28-5 [chemicalbook.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. This compound METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 10. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Methylpyrazine-2-carboxylic acid

An In-depth Technical Guide to 3-Methylpyrazine-2-carboxylic Acid: Properties, Reactivity, and Applications

Introduction: The Versatility of a Heterocyclic Scaffold

This compound is a substituted pyrazine derivative that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a heterocyclic compound, it features a pyrazine ring—an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4—substituted with a methyl group and a carboxylic acid group at positions 3 and 2, respectively. This unique arrangement of functional groups imparts a combination of acidity, aromaticity, and hydrogen-bonding capabilities, making it a highly versatile building block for the synthesis of complex molecules with diverse biological activities and material properties.[1] Its derivatives have been explored for applications ranging from novel cancer therapeutics to antimicrobial agents, highlighting the importance of this core scaffold in modern research and development.[2][3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its fundamental properties, chemical behavior, and key applications.

Part 1: Physicochemical and Structural Properties

The physical characteristics of this compound are fundamental to its handling, formulation, and reactivity. It typically presents as a white to off-white crystalline solid, a common state for small organic acids at room temperature.[5] A thorough understanding of these properties is the first step in designing any experimental workflow.

Core Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values, compiled from various chemical suppliers and databases, provide the quantitative foundation for its use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₂ | [5][6] |

| Molar Mass | 138.12 g/mol | [5][6][7] |

| Appearance | White to off-white solid powder | [5][8] |

| Melting Point | 168 - 177 °C (decomposes) | [5][7][9] |

| Boiling Point | 299.3 ± 35.0 °C (Predicted) | [7] |

| Density | ~1.319 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO) | [5] |

| pKa | ~3.1 - 3.6 | [5][7] |

Structural Insights and Causality

The properties listed above are a direct consequence of the molecule's structure.

-

Acidity (pKa): The pKa value of approximately 3.1-3.6 is characteristic of a carboxylic acid adjacent to an electron-withdrawing aromatic ring.[5][7] The two nitrogen atoms in the pyrazine ring pull electron density away from the carboxyl group, stabilizing the corresponding carboxylate anion and making the proton more acidic than that of a typical aliphatic carboxylic acid. This acidity is a critical parameter in designing salt formation strategies for drug development and in predicting its behavior in physiological environments.

-

Melting Point and Solubility: The relatively high melting point and limited water solubility are governed by the molecule's ability to form strong intermolecular hydrogen bonds via its carboxylic acid group, leading to a stable crystal lattice. While the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, the overall planarity and organic character of the molecule limit its solubility in water.[5] Its preference for polar organic solvents like DMSO is expected for a compound with both polar functional groups and a nonpolar aromatic core.[5]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its two primary functional groups: the carboxylic acid and the pyrazine ring. This dual reactivity allows it to serve as a scaffold for generating large libraries of derivatives.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is the most reactive site for synthetic modification, primarily through amide bond formation. This reaction is a cornerstone of medicinal chemistry for linking the pyrazine core to other molecular fragments.

Caption: Amide bond formation workflow.

A second key reaction is esterification, often used for creating prodrugs or modifying solubility.

Caption: Fischer esterification workflow.

Experimental Protocol: Amide Coupling

The following protocol is a representative example for synthesizing pyrazine-2-carboxamides, a class of compounds frequently explored for biological activity.[2] This protocol is self-validating through the monitoring of starting material consumption and product formation via Thin Layer Chromatography (TLC).

Objective: To synthesize a novel amide derivative from this compound and a primary amine.

Materials:

-

This compound (1.0 mmol)

-

N-heteroarylpiperazine or other primary/secondary amine (1.1 mmol)

-

Propylphosphonic anhydride (T3P) solution (1.3 mmol)

-

Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

Ethyl acetate and Water for extraction

-

TLC plates, solvents for mobile phase (e.g., Chloroform/Methanol 9:1)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, suspend this compound (1.0 mmol), the desired amine (1.1 mmol), and DIPEA (3.0 mmol) in DMF (10 mL).

-

Initiation: Add T3P solution (1.3 mmol) dropwise to the stirred suspension. Expertise Note: T3P is a powerful coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize any acids present, driving the reaction forward.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to several hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials and the appearance of a new product spot.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product into ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography using an appropriate solvent system (e.g., Chloroform/Methanol).

Part 3: Spectroscopic Characterization

Structural confirmation and purity assessment of this compound and its derivatives are typically achieved using a combination of spectroscopic methods.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Source(s) |

| ¹H NMR | Carboxylic Acid (-COOH) | 12.0 δ (broad singlet) | [10] |

| Pyrazine Ring (-CH) | 8.5 - 9.0 δ | ||

| Methyl (-CH₃) | ~2.5 δ | ||

| ¹³C NMR | Carboxylic Acid (-C OOH) | 165 - 185 δ | [10] |

| Pyrazine Ring (-C H, -C -) | 140 - 160 δ | [11] | |

| Methyl (-C H₃) | ~20 δ | ||

| IR Spectroscopy | Carboxylic Acid (O-H stretch) | 2500 - 3300 cm⁻¹ (very broad) | [10] |

| Carboxylic Acid (C=O stretch) | 1710 - 1760 cm⁻¹ (strong) | [10] |

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm its structure.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Trustworthiness Note: The choice of solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for observation of the acidic proton, which might exchange with trace water in CDCl₃.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. The resulting spectra should be compared against the expected chemical shifts to validate the molecular structure. The absence of significant impurity peaks confirms the sample's purity.

Part 4: Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a validated starting point for the development of functional molecules. Its rigid, aromatic structure serves as an excellent scaffold to which various pharmacophores can be attached.

Caption: From core scaffold to therapeutic application.

-

Anticancer Research: Recent studies have successfully used this scaffold to design and synthesize novel inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial targets in cancer therapy.[3] By forming an amide with a dihydroxyphenyl moiety, researchers created potent pan-FGFR inhibitors that block downstream signaling pathways in cancer cells.[3]

-

Antimicrobial Agents: Derivatives have shown significant activity against various pathogens. Amides of substituted pyrazine-2-carboxylic acids have been tested for antituberculotic activity against Mycobacterium tuberculosis and for antifungal effects.[4] This line of research is critical in the face of growing antimicrobial resistance.

-

Materials Science: The ability of the pyrazinecarboxylic acid motif to act as a ligand for metal ions has been exploited in the synthesis of metal-organic frameworks (MOFs) and coordination complexes with interesting photoluminescent or thermal properties.[12][13]

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical. This compound is classified with specific hazards that require appropriate handling procedures.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [7] | |

| H319 | Causes serious eye irritation | [7] | |

| H335 | May cause respiratory irritation | [7] |

Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For weighing or transferring powder, a dust mask (e.g., N95) is recommended.[14]

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly sealed to prevent moisture absorption and degradation.[5]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

Conclusion

This compound is a compound of significant scientific interest due to its robust and versatile chemical nature. Its well-defined physicochemical properties, predictable reactivity, and proven utility as a synthetic scaffold make it an invaluable tool for researchers in drug discovery and materials science. By understanding its fundamental characteristics—from its structural properties and spectroscopic signatures to its safe handling requirements—scientists can fully harness its potential to create novel molecules that address pressing challenges in medicine and technology.

References

- Bouling Chemical Co., Limited. (n.d.). This compound | Properties, Uses, Safety, Suppliers & Quality Standards.

- ChemicalBook. (2023). This compound | 41110-28-5.

- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97.

- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 41110-28-5.

- Thermo Fisher Scientific. (2023). Safety Data Sheet for Pyrazine-2-carboxylic acid.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Prasanna, D., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Prabhavathi, K., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology.

- BLD Pharm. (n.d.). This compound | 41110-28-5.

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031. Retrieved from [Link]

-

Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]

- ChemicalBook. (2023). This compound METHYL ESTER | 41110-29-6.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl pyrazine-2-carboxylate. Retrieved from [Link]

-

Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(3), 156-160. Retrieved from [Link]

-

El-Megharbel, S. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Methyl-2-pyrazinecarboxylic acid 98%.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 41110-28-5 [chemicalbook.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. spectrabase.com [spectrabase.com]

- 12. chempap.org [chempap.org]

- 13. 5-Methyl-2-pyrazinecarboxylic acid 98 5521-55-1 [sigmaaldrich.com]

- 14. 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Methylpyrazine-2-carboxylic Acid

Abstract

Introduction: The Chemical Significance of 3-Methylpyrazine-2-carboxylic Acid

Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. This arrangement makes the pyrazine ring electron-deficient and imparts unique chemical and physical properties. These compounds are found in nature and are often associated with roasted or toasted flavors, making them significant in the food industry. In the pharmaceutical realm, the pyrazine scaffold is a key component in numerous therapeutic agents, including drugs for treating tuberculosis and cancer.[1]

This compound (C₆H₆N₂O₂) is a bifunctional pyrazine derivative, featuring both a methyl group and a carboxylic acid substituent on the pyrazine ring. These functional groups provide sites for further chemical modification, making it a valuable building block in organic synthesis. The precise arrangement of these substituents is critical to the molecule's reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structure elucidation is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Physical State | Solid | |

| Melting Point | 177 °C (decomposes) | [3] |

| Appearance | Light yellow to brown crystalline powder | |

| Purity | ≥97% | [2] |

The Analytical Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not a linear process but rather an iterative cycle of data acquisition, interpretation, and hypothesis refinement. For a molecule like this compound, a logical workflow is paramount.

Figure 2: Key predicted HMBC correlations for this compound.

-

COSY: A cross-peak between the signals for H-5 and H-6 would confirm their scalar coupling.

-

HSQC: This experiment would show correlations between H-5 and C-5, H-6 and C-6, and the methyl protons and the methyl carbon. This allows for the direct assignment of the protonated carbons.

-

HMBC: This is the key experiment for assembling the structure. We would expect to see correlations from the methyl protons to C-2 and C-3, which would place the methyl group adjacent to the carbon at position 2. Correlations from H-5 to C-3 and C-6, and from H-6 to C-2 and C-5 would confirm the connectivity of the pyrazine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions

The IR spectrum of this compound will be characterized by several key absorption bands:

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900-2800 | C-H stretch | Methyl |

| ~1600-1450 | C=C and C=N stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid |

Source: General IR absorption ranges for carboxylic acids. [4] The very broad O-H stretch and the strong C=O stretch are highly diagnostic for the carboxylic acid functionality.

X-ray Crystallography: The Definitive Proof

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural evidence. It yields a three-dimensional model of the molecule, confirming not only the connectivity of atoms but also their spatial arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Growing a high-quality single crystal is often the most challenging step. This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, resulting in a model that includes bond lengths, bond angles, and torsion angles.

While no published crystal structure for this compound was found in the Crystallography Open Database,[5][6][7] studies on similar compounds like pyrazine-2-carboxylic acid have been successfully conducted, demonstrating the feasibility of this technique for this class of molecules.

Conclusion: A Synergistic Approach to Certainty

References

- BenchChem. (2025). Application Note: 1H NMR Spectral Analysis of 6-Fluoro-pyrazine-2-carboxylic acid. BenchChem.

- Supporting Information for a relevant chemical synthesis. (n.d.).

- Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide deriv

- Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. (2009). Magnetic Resonance in Chemistry.

- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.

- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry.

- Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry.

- Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. (n.d.). Journal of the Pharmaceutical Society of Japan.

- Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry.

- ChemicalBook. (2025). This compound. ChemicalBook.

- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum. ChemicalBook.

- PubChemLite. (n.d.). This compound (C6H6N2O2). PubChemLite.

- SpectraBase. (n.d.).

- NIST. (n.d.). 2-Methylpyrazine-5-carboxylic acid. NIST WebBook.

- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid.

- Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- Crystallography Open D

- PubChem. (n.d.). 2-Pyrazinecarboxylic acid.

- Crystallography Open D

- PubChem. (n.d.). 3-Amino-2-pyrazinecarboxylic acid.

- Molecular Co-Crystals of Carboxylic Acids. 22. The Adducts of Pyrazine-2,3-dicarboxylic Acid with 2-Aminobenzoic Acid (1:2) and 3-Aminobenzoic Acid (1:1 Dihydrate). (2002). Australian Journal of Chemistry.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Crystallography Open D

Sources

- 1. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 41110-28-5 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Crystallography Open Database: Search results [qiserver.ugr.es]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. Crystallography Open Database: Search results [qiserver.ugr.es]

The Diverse Biological Activities of Pyrazine Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, the resulting pyrazine carboxylic acid derivatives exhibit a remarkable breadth of biological activities. This guide provides a comprehensive exploration of these activities, delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental protocols relevant to their study. From the cornerstone antitubercular agent pyrazinamide to emerging anticancer and antiviral candidates, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical motif.

Introduction: The Pyrazine Carboxylic Acid Core

Pyrazine and its derivatives are prevalent in nature and have been synthesized in laboratories for over a century.[1] The inclusion of a carboxylic acid moiety dramatically influences the molecule's physicochemical properties, enhancing its potential for biological interactions. This functional group can act as a hydrogen bond donor and acceptor, participate in ionic interactions, and serve as a handle for further chemical modification, making pyrazine carboxylic acid a privileged scaffold in drug design. The diverse pharmacological profile of its derivatives includes antitubercular, anticancer, antiviral, antimicrobial, and diuretic effects.[1][2][3]

Antitubercular Activity: The Legacy of Pyrazinamide

The most prominent example of a biologically active pyrazine carboxylic acid derivative is pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis (TB).[4][5] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[4][6][7]

Mechanism of Action

The precise mechanism of action of POA is multifaceted and a subject of ongoing research. Current understanding points to several key effects:

-

Disruption of Membrane Energetics: POA has been shown to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of tuberculous granulomas.[4][8] This disruption of membrane transport function is a key aspect of its bactericidal activity against persistent, non-replicating bacilli.[8][9]

-

Inhibition of Coenzyme A Synthesis: A leading hypothesis suggests that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes.[4][9] More recent evidence points towards POA indirectly triggering the degradation of aspartate decarboxylase (PanD), an essential enzyme in coenzyme A biosynthesis.[4]

-

Inhibition of Fatty Acid Synthase I (FAS I): While initially proposed, the theory that POA directly inhibits FAS I, an enzyme crucial for mycobacterial cell wall synthesis, has been largely discounted.[4][7]

The following diagram illustrates the activation and proposed mechanisms of action of pyrazinamide.

Caption: Workflow for anticancer activity screening.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Cinnamic acid–ligustrazine derivative | BEL-7402 (Hepatocellular carcinoma) | 9.400 | [10] |

| Cinnamic acid–ligustrazine derivative | A549 (Lung carcinoma) | 7.833 | [10] |

| Chalcone–pyrazine hybrid (Compound 51) | MCF-7 (Breast adenocarcinoma) | 0.012 | [2] |

| Chalcone–pyrazine hybrid (Compound 51) | A549 (Lung carcinoma) | 0.045 | [2] |

| Chalcone–pyrazine hybrid (Compound 51) | DU-145 (Prostate carcinoma) | 0.33 | [2] |

Antiviral Activity

Pyrazine derivatives have also demonstrated a range of antiviral activities. [11]

Spectrum of Activity

-

Herpesviruses: 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine has shown in vitro activity against herpes simplex and zoster viruses. [11]* Influenza Viruses and Measles: The same compound was also active against some influenza viruses and the measles virus. [11]* SARS-CoV-2: Recently, pyrazine-triazole conjugates have shown significant potency against SARS-CoV-2, with some exhibiting a better selectivity index than the reference drug Favipiravir. [12][13]

Experimental Protocol: Antiviral Assay (e.g., for SARS-CoV-2)

Step-by-Step Methodology:

-

Cell Culture: Culture Vero E6 cells (or another susceptible cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC₅₀) of the pyrazine derivatives on the host cells using an MTT or similar assay to ensure that antiviral effects are not due to cell death.

-

Viral Infection: Seed Vero E6 cells in 96-well plates. The next day, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Viral Replication: Assess the antiviral activity by quantifying the viral cytopathic effect (CPE) under a microscope or by measuring viral RNA levels using quantitative reverse transcription PCR (qRT-PCR).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.

Other Biological Activities

Beyond the major activities discussed, pyrazine carboxylic acid derivatives have been investigated for a variety of other pharmacological effects.

-

Antimicrobial and Antifungal Activity: Several novel series of pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against a range of bacteria and fungi, including E. coli, P. aeruginosa, S. aureus, and C. albicans. [1][14]Molecular docking studies suggest that inhibition of GlcN-6-P synthase may be responsible for the antibacterial activity of some piperazine derivatives. [1]* Diuretic Activity: N-Amidino-3-amino-6-halopyrazinecarboxamides and (pyrazinecarboxamido)guanidines have been explored for their diuretic properties. [15][16]* Anti-inflammatory Activity: Pyrazolo[3,4-b]pyrazine derivatives have shown remarkable anti-inflammatory activity, with some compounds exhibiting potency comparable to the reference drug indomethacin. [17]* Antioxidant Activity: Certain pyrazine-modified natural product derivatives and guanylhydrazinium pyrazine-2-carboxylate have been reported to possess antioxidant properties. [2][18]

Synthesis Strategies

The synthesis of pyrazine carboxylic acid derivatives often involves standard peptide coupling or esterification reactions.

General Synthesis of Amide Derivatives

A common method for synthesizing amide derivatives involves the use of a coupling agent.

Caption: General scheme for amide synthesis.

Experimental Protocol Example (Amide Synthesis using T3P): [1]

-

Reactant Preparation: Dissolve substituted pyrazine-2-carboxylic acid and a substituted piperazine in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Coupling Agent: Add propylphosphonic anhydride (T3P) as a coupling reagent to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired pyrazine-2-carboxamide derivative.

Conclusion and Future Perspectives

Pyrazine carboxylic acid derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. The foundational success of pyrazinamide in tuberculosis therapy has paved the way for the exploration of this scaffold against a multitude of other diseases. Current research continues to uncover novel derivatives with potent anticancer, antiviral, and antimicrobial activities. Future efforts will likely focus on the synthesis of hybrid molecules that combine the pyrazine carboxylic acid core with other pharmacologically active moieties to enhance potency and selectivity. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this remarkable heterocyclic system.

References

-

Wikipedia. Pyrazinamide. [Link]

-

Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795. [Link]

-

Prasanna, C. S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

-

Yuşan, S., et al. (2016). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Conference: 1st International Conference on Pharmaceutical Chemistry. [Link]

-

Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

-

Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

-

Cavallini, B., et al. (1975). Antiviral activity of a pyrazino-pyrazine derivative. Chemotherapy, 21(3-4), 221-230. [Link]

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

-

Bentham Science Publishers. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). [Link]

-

Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide?[Link]

-

Seliem, I. A., et al. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Medicinal Chemistry, 16(22), 3418-3431. [Link]

-

Africa Research Connect. (2021). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7543. [Link]

-

Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]

-

Sharma, P., & Singh, R. (2021). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Bioprocess and Biosystems Engineering, 44(11), 2379-2390. [Link]

-

Cynamon, M. H., et al. (1992). Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Journal of Medicinal Chemistry, 35(7), 1212-1215. [Link]

-

Srinivasarao, D., et al. (2021). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 11(54), 34185-34199. [Link]

-

ResearchGate. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

Ghorab, M. M., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. [Link]

-

ResearchGate. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. [Link]

-

Gummadi, V. R., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry, 15(4), 1146-1157. [Link]

-

Wang, J., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 18(17), e202300263. [Link]

-

ResearchGate. Pyrazine derivatives reported for anti-tubercular activity. [Link]

-

Sharma, S., et al. (2016). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. Current Drug Discovery Technologies, 13(1), 50-61. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. [Link]

-

MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

-

Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]

-

Shepard, K. L., et al. (1972). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of Medicinal Chemistry, 15(9), 983-985. [Link]

-

Krishnakumar, V., & Nagalakshmi, R. (2016). Structural and antioxidant properties of guanylhydrazinium pyrazine-2-carboxylate. Journal of the Serbian Chemical Society, 81(1), 1-12. [Link]

-

Cragoe, E. J., et al. (1967). Pyrazine Diuretics. I. N-Amidino-3-amino-6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 10(5), 791-795. [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 8. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. africaresearchconnects.com [africaresearchconnects.com]

- 14. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kongunaducollege.ac.in [kongunaducollege.ac.in]

An In-depth Technical Guide to the Solubility of 3-Methylpyrazine-2-carboxylic Acid in Organic Solvents

Abstract

3-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of various pharmaceutical agents and functional materials. Its solubility profile in organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical experimental considerations. We delve into the molecular characteristics governing its solubility, present available qualitative data, and offer a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's solution behavior.

Introduction: The Significance of this compound

This compound (3-MPCA) is an aromatic heterocyclic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with both a carboxylic acid and a methyl group, imparts a unique combination of chemical properties that make it a valuable intermediate. The pyrazine motif is a well-established pharmacophore found in numerous bioactive molecules, while the carboxylic acid group provides a reactive handle for a wide array of chemical transformations, such as amidation and esterification.

Understanding the solubility of 3-MPCA is not merely an academic exercise; it is a critical prerequisite for its effective application. Key processes where solubility data is paramount include:

-

Reaction Medium Selection: Ensuring reactants are in the same phase for efficient synthetic conversion.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.

-

Drug Formulation: Developing solvent systems for creating stable and bioavailable dosage forms.

-

Analytical Method Development: Preparing standardized solutions for techniques like HPLC, UPLC, and NMR[1].

This guide aims to consolidate the theoretical and practical knowledge surrounding 3-MPCA solubility to empower scientists in these endeavors.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The key characteristics of 3-MPCA are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | [2][3] |

| Molar Mass | 138.12 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 168 - 171 °C | [2] |

| pKa (carboxylic acid) | ~3.6 | [2] |

| CAS Number | 41110-28-5 |[3][4] |

The Theoretical Framework of Solubility

The solubility of 3-MPCA is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[5]

The 3-MPCA molecule possesses distinct regions that dictate its interactions:

-

The Carboxylic Acid Group (-COOH): This is the primary polar and protic center. It can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).[5]

-

The Pyrazine Ring: This aromatic heterocyclic ring contains two nitrogen atoms. These nitrogen atoms are Lewis bases and can act as hydrogen bond acceptors. The ring system also contributes to dipole-dipole and van der Waals interactions.

-

The Methyl Group (-CH₃): This is a non-polar, hydrophobic group. While small, it slightly increases the non-polar character of the molecule compared to its parent, pyrazine-2-carboxylic acid.

The balance between the hydrophilic character of the carboxylic acid and pyrazine nitrogens versus the more hydrophobic character of the aromatic ring and methyl group determines the overall solubility profile.

Figure 1: Intermolecular interactions governing the solubility of 3-MPCA in various solvent classes.

Solubility Profile of this compound

Quantitative, temperature-dependent solubility data for 3-MPCA in a wide range of organic solvents is not extensively reported in publicly accessible literature. This represents a significant data gap for researchers. However, a robust qualitative and semi-quantitative profile can be assembled from manufacturer datasheets, related literature, and analysis of structurally similar compounds.

Qualitative Observations:

-

3-MPCA is described as being soluble in some polar organic solvents, with Dimethyl Sulfoxide (DMSO) being specifically mentioned.[2]

-

The parent compound, pyrazine-2-carboxylic acid, is soluble in polar organic solvents like ethanol and acetone but exhibits low to negligible solubility in non-polar solvents such as hexane and toluene.[5] It is reasonable to infer a similar trend for 3-MPCA.

-

Derivatives of pyrazine carboxylic acids are frequently dissolved in DMSO for biological assays, indicating that DMSO is a reliable, strong solvent for this class of compounds.

Table 2: Summary of Expected Solubility Behavior

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group are possible. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Excellent hydrogen bond acceptors and strong dipole moments interact favorably with the solute.[2][5] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF can act as a hydrogen bond acceptor but lacks the strong dipole moment of DMSO. Complexes of related compounds are soluble in THF.[6] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | Can engage in weaker hydrogen bonding and dipole interactions. Used in the workup of related syntheses.[7] |

| Esters | Ethyl Acetate | Low | Moderate polarity but less effective at solvating the highly polar carboxylic acid group. |

| Non-Polar | Hexane, Toluene, Petroleum Ether | Very Low / Insoluble | Intermolecular forces are mismatched; weak van der Waals forces of the solvent cannot overcome the strong solute-solute interactions (crystal lattice energy).[5][6] |